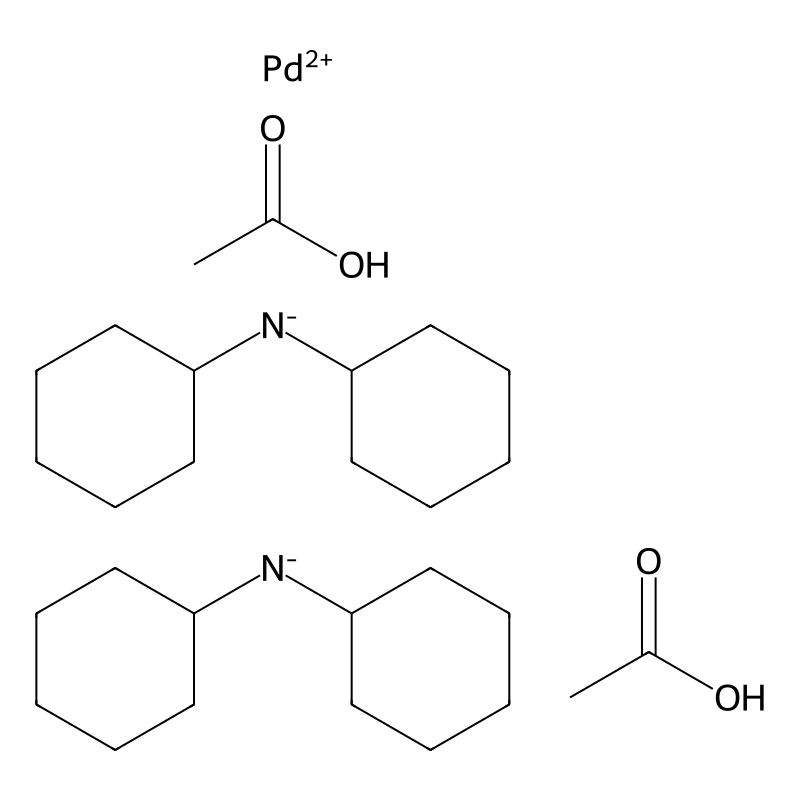trans-Bis(dicyclohexylamine)palladium(II) acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Cross-Coupling Reactions
DAPCy is a well-established and versatile catalyst employed in various cross-coupling reactions, forming new carbon-carbon bonds between two organic fragments. Its popularity stems from several advantages, including:
- High activity: DAPCy demonstrates excellent catalytic activity across a broad range of substrates, enabling efficient coupling reactions. Source: Li et al., 2008:
- Air and moisture stability: Unlike some palladium catalysts, DAPCy exhibits remarkable stability towards air and moisture, simplifying handling and storage in research settings. Source: Shen et al., 2008:
- Tolerance towards various functional groups: DAPCy exhibits compatibility with a wide range of functional groups within the reacting molecules, expanding its applicability in diverse synthetic endeavors. Source: Johansson et al., 2010:
These features make DAPCy a valuable tool for organic chemists seeking to construct complex molecules efficiently and under mild reaction conditions.
Applications in Organic Synthesis
DAPCy finds diverse applications in organic synthesis, including:
- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. DAPCy serves as an efficient catalyst for this versatile coupling, enabling the synthesis of various biaryl and stilbene compounds. Source: Johansson et al., 2010:
- Heck reaction: This reaction creates carbon-carbon bonds between alkenes and aryl or vinyl halides. DAPCy demonstrates good activity in Heck reactions, facilitating the synthesis of diverse organic molecules with alkene functionalities. Source: Johansson et al., 2010:
- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. DAPCy exhibits good activity in Sonogashira couplings, enabling the synthesis of molecules containing alkyne moieties. Source: Johansson et al., 2010:
These examples highlight the diverse applications of DAPCy in constructing complex organic molecules with specific functionalities.
Ongoing Research and Development
Research on DAPCy continues to explore its potential in various contexts, including:
- Development of new catalytic cycles: Researchers are investigating the design of novel catalytic cycles involving DAPCy to achieve more selective and efficient cross-coupling reactions. Source: Montero et al., 2013:
- Exploration of new reaction pathways: Studies are ongoing to explore the use of DAPCy in novel reaction pathways beyond traditional cross-coupling reactions, potentially leading to the development of new synthetic methods. Source: Montero et al., 2013:
trans-Bis(dicyclohexylamine)palladium(II) acetate has the molecular formula C28H52N2O4Pd and a molecular weight of approximately 587.14 g/mol. It typically appears as a white to yellow powder with a melting point ranging from 150 to 154 degrees Celsius . The compound is notable for its trans configuration, which influences its reactivity and interaction with other molecules.
DAPCy acts as a catalyst in cross-coupling reactions by undergoing a catalytic cycle involving several key steps:
- Oxidative Addition: The Pd(II) center in DAPCy reacts with the aryl or vinyl halide (Ar-X or R-X) to form a Pd(IV) complex.
- Transmetallation: The organozinc or boronic acid reagent (R-ZnX or Ar-B(OH)2) transfers the organic group (R or Ar) to the Pd(IV) complex.
- Reductive Elimination: The final step involves the elimination of the two leaving groups (X) from the Pd(II) complex, forming the new C-C bond between the organic moieties.
- Regeneration: The Pd(II) catalyst is regenerated and available for another cycle.
The synthesis of trans-Bis(dicyclohexylamine)palladium(II) acetate typically involves the reaction of dicyclohexylamine with palladium acetate under controlled conditions. The general steps include:
- Preparation of Palladium Acetate: Palladium acetate is synthesized from palladium(II) salts.
- Reaction with Dicyclohexylamine: Dicyclohexylamine is added to the palladium acetate solution.
- Isolation: The product is precipitated out and purified through recrystallization or filtration.
This method ensures high yields of the desired compound while maintaining its structural integrity .
trans-Bis(dicyclohexylamine)palladium(II) acetate finds applications primarily in:
- Catalysis: Used in various organic synthesis reactions due to its efficiency as a catalyst.
- Material Science: Employed in the development of new materials through polymerization processes.
- Pharmaceuticals: Investigated for potential use in drug development due to its biological properties .
Studies on the interactions of trans-Bis(dicyclohexylamine)palladium(II) acetate with other compounds are crucial for understanding its catalytic behavior and biological effects. Interaction with ligands can alter its reactivity and stability, impacting its performance in catalysis and potential therapeutic applications. Research into these interactions is ongoing, focusing on how modifications to the ligand environment can enhance or inhibit its activity .
Several compounds share structural similarities with trans-Bis(dicyclohexylamine)palladium(II) acetate. These include:
- Bis(triphenylphosphine)palladium(II) acetate: Known for its effectiveness in cross-coupling reactions but less sterically hindered than trans-Bis(dicyclohexylamine)palladium(II) acetate.
- Bis(diphenylphosphino)ethane-palladium(II) acetate: Offers different reactivity patterns due to the presence of phosphine ligands.
- Palladium(II) acetate: A simpler precursor that can form various complexes but lacks the specific steric properties provided by dicyclohexylamine.
| Compound | Unique Features |
|---|---|
| trans-Bis(dicyclohexylamine)palladium(II) acetate | Sterically hindered; effective in specific catalytic reactions |
| Bis(triphenylphosphine)palladium(II) acetate | Less steric hindrance; widely used in organic synthesis |
| Bis(diphenylphosphino)ethane-palladium(II) acetate | Different ligand environment affects reactivity |
| Palladium(II) acetate | Simpler structure; versatile precursor |
This table highlights how trans-Bis(dicyclohexylamine)palladium(II) acetate stands out due to its unique steric properties and potential applications in catalysis and medicinal chemistry.








